molecular formula C5H5NO3 B087390 Isoxazole-4-carboxylic acid methyl ester CAS No. 15166-81-1

Isoxazole-4-carboxylic acid methyl ester

Cat. No.: B087390
CAS No.: 15166-81-1
M. Wt: 127.1 g/mol
InChI Key: LBBXBTTYJMXYIA-UHFFFAOYSA-N
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Description

Isoxazole-4-carboxylic acid methyl ester is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

Mechanism of Action

Target of Action

Isoxazole-4-carboxylic acid methyl ester and its derivatives have been identified as promising antitubercular agents . The primary target of these compounds is Mycobacterium tuberculosis (Mtb) , the causative agent of Tuberculosis (TB) .

Mode of Action

It is known that the compound interacts with mtb, leading to significant inhibition of the bacteria’s growth . The compound’s effectiveness is enhanced when it contains a halogen moiety (non-polar group) at m-/p- position and a methoxy group at o- position .

Biochemical Pathways

The compound’s potent antitubercular activity suggests it likely interferes with essential biochemical pathways in mtb .

Pharmacokinetics

The compound’s potent in vitro activity against mtb suggests it may have favorable pharmacokinetic properties that allow it to reach and act on its target effectively .

Result of Action

The primary result of this compound’s action is the inhibition of Mtb growth . This leads to a decrease in the bacterial population, thereby helping to control the spread and severity of TB .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Moreover, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . This suggests that exposure to light could potentially affect the compound’s stability and efficacy .

Comparison with Similar Compounds

  • Isoxazole-3-carboxylic acid methyl ester
  • Isoxazole-5-carboxylic acid methyl ester
  • Oxazole derivatives

Comparison: Isoxazole-4-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoxazole derivatives, it exhibits a different reactivity profile and potential for functionalization . This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.

Biological Activity

Isoxazole-4-carboxylic acid methyl ester (ICAME) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of ICAME, including its anticancer, antimicrobial, and immunosuppressive properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its isoxazole ring, which is known for contributing to various pharmacological effects. The molecular formula is C5H5NO3C_5H_5NO_3, and it features a carboxylic acid functional group that can be modified to enhance biological activity.

Anticancer Activity

Recent studies have demonstrated that ICAME exhibits significant anticancer activity through various mechanisms:

  • Induction of Apoptosis : ICAME has been shown to induce apoptosis in cancer cell lines such as U87 and MCF-7. In a study, derivatives of isoxazole were synthesized that displayed IC50 values ranging from 42.8 µM to 67.6 µM against U87 cells, indicating moderate antiproliferative properties .
  • Targeting Tyrosine Kinases : The compound has been reported to inhibit VEGFR-1 and VEGFR-2 tyrosine kinases, with IC50 values of 0.65 µM and 7.1 µM respectively. This inhibition is crucial in cancer progression as these kinases are involved in angiogenesis .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the R group of the isoxazole derivatives significantly influenced their anticancer potency. For instance, compounds with methyl or methoxy substitutions exhibited enhanced activity against U87 cells compared to their unsubstituted counterparts .

Antimicrobial Activity

ICAME also demonstrates notable antimicrobial properties:

  • Inhibition of Pathogenic Biofilms : Research indicates that isoxazole derivatives, including ICAME, can effectively eradicate biofilms formed by pathogenic bacteria. A study reported over 90% biofilm reduction at higher concentrations, showcasing a dose-dependent effect .
  • Activity Against Mycobacterium tuberculosis : Urea and thiourea variants of isoxazole carboxylic acids, including ICAME, were evaluated for anti-TB activity. Compounds exhibited potent in vitro activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL .

Immunosuppressive Properties

ICAME has shown potential immunosuppressive effects:

  • Inhibition of PBMC Proliferation : A series of isoxazole derivatives were tested for their ability to inhibit phytohemagglutinin-induced proliferation of peripheral blood mononuclear cells (PBMCs). The compound MM3, a derivative of ICAME, demonstrated significant antiproliferative activity while exhibiting low toxicity towards normal cells .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInduces apoptosis; inhibits VEGFR tyrosine kinases
AntimicrobialEradicates biofilms; effective against Mtb
ImmunosuppressiveInhibits PBMC proliferation; pro-apoptotic effects

Properties

IUPAC Name

methyl 1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-8-5(7)4-2-6-9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBXBTTYJMXYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CON=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436830
Record name ISOXAZOLE-4-CARBOXYLIC ACID METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15166-81-1
Record name ISOXAZOLE-4-CARBOXYLIC ACID METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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